7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of antitumor agents .
Preparation Methods
The synthesis of 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method has been shown to produce pyrazolo[1,5-a]pyrimidines in good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high purity and yield.
Chemical Reactions Analysis
7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is an example, where aryl groups can be introduced at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves the inhibition of CDKs, particularly CDK2. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with a different ring fusion.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with energetic properties.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
7-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H9N3O/c13-9-5-7(6-1-2-6)12-8(11-9)3-4-10-12/h3-6H,1-2H2,(H,11,13) |
InChI Key |
CQVXVLYKJKSPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)NC3=CC=NN32 |
Origin of Product |
United States |
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